molecular formula C12H14N2O B14544369 2-(2,3-Dimethyl-1H-indol-1-yl)acetamide CAS No. 61921-80-0

2-(2,3-Dimethyl-1H-indol-1-yl)acetamide

Cat. No.: B14544369
CAS No.: 61921-80-0
M. Wt: 202.25 g/mol
InChI Key: NJWZHBSNIZUSRW-UHFFFAOYSA-N
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Description

1H-Indole-1-acetamide, 2,3-dimethyl- is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-acetamide, 2,3-dimethyl- typically involves the condensation of indole derivatives with acetamide under specific reaction conditions. One common method involves the reaction of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction is carried out in the presence of a base, such as sodium carbonate, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1H-Indole-1-acetamide, 2,3-dimethyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-acetamide, 2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1H-Indole-1-acetamide, 2,3-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors and enzymes, leading to modulation of biological processes. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .

Comparison with Similar Compounds

  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-3-carboxaldehyde
  • 1H-Indole-3-acetic acid

Comparison: 1H-Indole-1-acetamide, 2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

61921-80-0

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2,3-dimethylindol-1-yl)acetamide

InChI

InChI=1S/C12H14N2O/c1-8-9(2)14(7-12(13)15)11-6-4-3-5-10(8)11/h3-6H,7H2,1-2H3,(H2,13,15)

InChI Key

NJWZHBSNIZUSRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(=O)N)C

Origin of Product

United States

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